![molecular formula C15H9N3O2 B14177833 4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate CAS No. 920969-04-6](/img/structure/B14177833.png)
4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate is a chemical compound known for its unique structure and properties. It belongs to the class of cyanate ester compounds, which are widely used in the production of high-performance polymers and resins. These compounds are known for their excellent thermal stability, low moisture absorption, and good dielectric properties .
Vorbereitungsmethoden
The synthesis of 4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate typically involves the reaction of 4-cyanatobenzaldehyde with 4-aminobenzonitrile under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine linkage. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product .
Analyse Chemischer Reaktionen
4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The cyanate group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Investigated for its potential use in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antioxidant activities.
Wirkmechanismus
The mechanism of action of 4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate involves its ability to form stable imine linkages and undergo polymerization reactions. The molecular targets and pathways involved include the interaction with nucleophiles and the formation of cross-linked polymer networks. These interactions contribute to the compound’s unique properties, such as high thermal stability and low moisture absorption .
Vergleich Mit ähnlichen Verbindungen
4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate can be compared with other cyanate ester compounds, such as:
1,3,5-Tris-[4-(4-cyanatophenyl)phenyl]benzene: Known for its rigid structure and high melting point.
Bisphenol A dicyanate: Commonly used in the production of high-performance resins with excellent mechanical properties.
Eigenschaften
CAS-Nummer |
920969-04-6 |
|---|---|
Molekularformel |
C15H9N3O2 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
[4-[(4-cyanatophenyl)iminomethyl]phenyl] cyanate |
InChI |
InChI=1S/C15H9N3O2/c16-10-19-14-5-1-12(2-6-14)9-18-13-3-7-15(8-4-13)20-11-17/h1-9H |
InChI-Schlüssel |
XQFAJNGYPZQISG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)OC#N)OC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


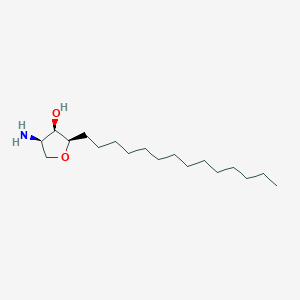



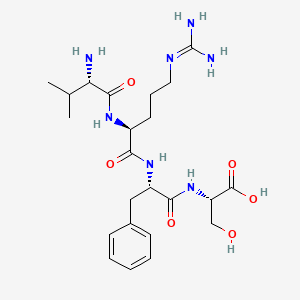
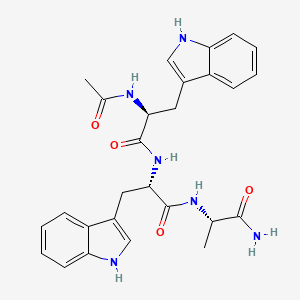
![(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14177795.png)
![3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14177809.png)

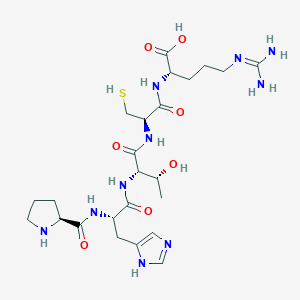
![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)
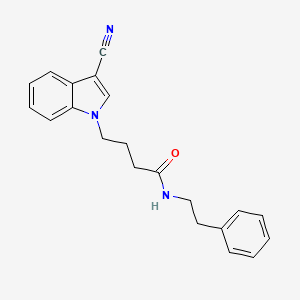
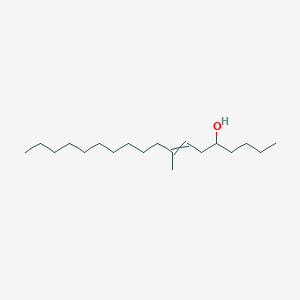
![2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene](/img/structure/B14177846.png)
